(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a chromene carboxamide derivative featuring a sulfonyl hydrazone moiety. Its structure includes a 4-fluoro-3-methylphenylsulfonyl group and a 4-methoxyphenyl carboxamide substituent. This article compares its structural, synthetic, and spectroscopic attributes with similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-13-19(11-12-21(15)25)34(30,31)28-27-24-20(14-16-5-3-4-6-22(16)33-24)23(29)26-17-7-9-18(32-2)10-8-17/h3-14,28H,1-2H3,(H,26,29)/b27-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSOAAMYEYUHIB-PNHLSOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide , with the CAS number 866864-89-3 , is a synthetic derivative belonging to the class of chromene compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H20FN3O5S
- Molecular Weight : 481.51 g/mol
- Minimum Purity : >90%
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory processes and cancer progression. The presence of the fluoro and methoxy groups enhances its lipophilicity and potential binding affinity to target proteins.
1. Enzyme Inhibition
Research indicates that derivatives similar to this compound exhibit inhibitory effects on key enzymes related to neurodegenerative diseases and inflammation, such as:
- Cholinesterases (AChE and BChE) : These enzymes are critical in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown moderate inhibitory activity against these enzymes, which could lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono} | 19.2 | 13.2 |
| 3b (similar derivative) | 10.4 | 7.7 |
| 3e (similar derivative) | 5.4 | 9.9 |
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that chromene derivatives can scavenge free radicals effectively.
3. Anticancer Potential
Preliminary studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways need further elucidation.
Study on Similar Compounds
A study published in PubMed evaluated the biological activities of chromene derivatives, revealing that compounds with halogen substitutions exhibited significant enzyme inhibition and anticancer activity. The study highlighted the importance of substituent groups in modulating biological effects.
Cytotoxicity Evaluation
In a comparative analysis, compounds structurally related to (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono} were tested against MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, suggesting a promising therapeutic avenue for further development.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- The target compound shares the chromene carboxamide core with analogues but differs in substituents.
Comparison with Analogues :
- Compounds in and likely form via imino-group condensation, differing from the sulfonyl hydrazone pathway .
- Triazole derivatives () require cyclization, absent in the target’s synthesis .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
